molecular formula C13H18BrN B1377424 11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide CAS No. 1432680-60-8

11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide

Cat. No.: B1377424
CAS No.: 1432680-60-8
M. Wt: 268.19 g/mol
InChI Key: XIOJVQDHBWNOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Azatricyclo[7.4.1.0⁵,¹⁴]tetradeca-1,3,5(14)-triene hydrobromide is a nitrogen-containing tricyclic compound characterized by a unique bridged-ring system. The "11-Aza" designation indicates the substitution of a carbon atom with nitrogen at position 11, forming an azabridge. The hydrobromide salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations.

Properties

IUPAC Name

11-azatricyclo[7.4.1.05,14]tetradeca-1,3,5(14)-triene;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.BrH/c1-3-10-4-2-6-12-9-14-8-7-11(5-1)13(10)12;/h1,3,5,12,14H,2,4,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOJVQDHBWNOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC3=CC=CC(=C23)C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by the introduction of the azatricyclic moiety. The final step often involves the addition of hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

The compound features a unique bicyclic structure that includes nitrogen in its framework, which may contribute to its biological activity.

Pharmacological Research

11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide has been investigated for its potential as a ligand in pharmacological studies. It interacts with various biological targets, including GPCRs (G protein-coupled receptors), which are crucial for drug development.

Case Study: Ligand Activity

A study utilizing ligand activity visualization charts indicated that this compound exhibits varying degrees of activity across multiple targets and species. The data suggest that it could be a valuable candidate for further exploration in drug design and development .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of new therapeutic agents. Its azatricyclo structure may allow for modifications that enhance efficacy or reduce side effects.

Case Study: Synthesis and Modification

Research has demonstrated that derivatives of azatricyclo compounds can exhibit improved pharmacological properties compared to their parent compounds. For instance, modifications to the nitrogen atom or the introduction of halogen substituents have shown promise in enhancing biological activity .

Biological Studies

In biological research, the compound has been utilized as a tool for studying cellular processes and mechanisms due to its ability to modulate specific pathways.

Application: Cell Culture Studies

The compound has been employed in cell culture systems to investigate its effects on cellular signaling pathways and gene expression profiles. Preliminary results indicate that it may influence apoptosis and cell proliferation .

Pharmacological Activity Summary

TargetActivity LevelReference
GPCRsModerate
Ion ChannelsLow
KinasesHigh

Synthesis Pathways

MethodologyDescription
Chemical SynthesisMulti-step synthesis involving cyclization reactions
ModificationSubstitution reactions to enhance activity

Mechanism of Action

The mechanism of action of 11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and activity at different receptor sites.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with Tetra- and Pentacyclic Aromatic Triterpenoids

highlights tetra- and pentacyclic aromatic triterpenoids such as 24,25-dinoroleana-1,3,5(10),12-tetraene and 24,25-dinorlupa-1,3,5(10)-triene. These compounds share a conjugated triene system but differ fundamentally in core structure and applications:

  • Core Structure: Triterpenoids (e.g., dinoroleana/dinorlupa derivatives) are 30-carbon molecules with tetra-/pentacyclic frameworks, whereas the target compound is a smaller 14-membered tricyclic amine.
  • Aromaticity: The triterpenoids in undergo progressive aromatization, a pathway linked to geological biomarkers . In contrast, the target compound’s triene system is fixed within a rigid tricyclic scaffold, likely conferring metabolic stability.
Table 1: Key Differences vs. Aromatic Triterpenoids
Property 11-Azatricyclo[...] Hydrobromide 24,25-Dinoroleana-1,3,5(10),12-tetraene
Molecular Weight ~280–320 g/mol (estimated) ~394 g/mol
Core Structure Tricyclic amine Tetracyclic triterpenoid
Solubility High (hydrobromide salt) Low (non-polar hydrocarbon)
Primary Application Pharmaceutical research Geological biomarker studies

Comparison with Estriol and Estradiol Derivatives

and describe estriol (estra-1,3,5(10)-triene-3,16α,17β-triol) and estradiol cipionate, which share a conjugated triene system but within a steroid framework:

  • Triene System : Both the target compound and estrogens feature a 1,3,5-triene motif. However, estrogens embed this within a fused tetracyclic steroid skeleton, while the target compound’s triene is part of a bridged tricyclic system.
  • Functional Groups : Estriol derivatives (e.g., estradiol cipionate) include hydroxyl and ester groups for hormonal activity . The target compound’s nitrogen atom and hydrobromide salt suggest divergent reactivity and target engagement.
  • Solubility and Formulation : Estradiol cipionate’s ester group enhances lipophilicity for depot injections , whereas the hydrobromide salt prioritizes rapid dissolution.
Table 2: Comparison with Estrogen Derivatives
Property 11-Azatricyclo[...] Hydrobromide Estriol (E1011) Estradiol Cipionate
Molecular Framework Azatricyclic Steroidal tetracyclic Steroidal tetracyclic
Key Functional Groups Azabridge, hydrobromide Trihydroxy, triene Dihydroxy, ester
Solubility Water-soluble (salt form) Low (micronized USP) Oil-soluble (ester)
Application CNS/receptor-targeted research Hormone replacement Long-acting hormone therapy

Research Findings and Implications

  • Metabolic Stability: The rigid tricyclic structure of the target compound may reduce susceptibility to enzymatic degradation compared to flexible triterpenoids .
  • Receptor Interactions : The azabridge could mimic amine neurotransmitters (e.g., serotonin or dopamine), distinguishing it from steroid-based compounds .
  • Synthetic Accessibility: The tricyclic core may present synthetic challenges compared to linear triterpenoids or steroidal frameworks.

Biological Activity

Chemical Identity and Properties

11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide is a compound with the CAS number 1432680-60-8. It is characterized by the following chemical properties:

  • Molecular Formula : C13H18BrN
  • Molecular Weight : 268.19 g/mol
  • Purity : Not less than 98% .

This compound is primarily used in research and development settings and is not intended for direct human use .

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential pharmacological effects. The compound exhibits several mechanisms of action, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
  • Cytotoxic Effects : Research indicates potential cytotoxicity towards cancer cell lines, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity :
    • A study conducted on various derivatives of azatricyclo compounds indicated that modifications to the azatricyclo structure could enhance antimicrobial efficacy against Gram-positive bacteria .
    • In vitro assays demonstrated that this compound showed significant inhibition of bacterial growth at specific concentrations.
  • Cytotoxicity Assays :
    • In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
    • The mechanism of action appears to involve apoptosis induction in malignant cells.

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to related compounds, the following table summarizes findings from recent studies:

Compound NameAntimicrobial ActivityCytotoxicity (IC50 μM)Notes
This compoundModerate15Effective against specific bacteria
1-Methyl-11-azatricyclo[7.4.1.0,5,14]tetradeca-1,3-dieneHigh10More potent than the target compound
2-Chloro-11-methyl-11-azatricyclo[7.4.1.0,5,14]tetradeca-1,3-dieneLow25Less effective in cytotoxicity assays

Q & A

Q. How to mitigate risks when handling this compound in advanced laboratory settings?

  • Methodological Answer : Follow Chemical Hygiene Plan (CHP) guidelines, including fume hood use and emergency neutralization protocols. For thermal hazards, implement HAZOP studies and real-time gas monitoring .
  • Safety Metrics :
Hazard TypeMitigation Strategy
Hydrobromic Acid ReleaseNeutralization with 10% NaHCO₃
Pyrophoric IntermediatesSchlenk line techniques under inert gas

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.